1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, bromodifluoro(phenylsulfanyl)methane is used in a Friedel–Crafts-type alkylation to yield thioesters and benzophenones, which are further applied to synthesize xanthone derivatives . Another paper describes the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, and discusses the synthetic procedures and characterization techniques . The synthesis of a biologically active dibromobenzene derivative is also reported, starting from a bromo-dimethoxyphenyl methanol .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is characterized using various techniques. For example, the crystal structure of a 2-(4-bromophenyl) benzofuran derivative is described, highlighting the orientation of substituents and intermolecular interactions . Similarly, the structure of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene is analyzed, showing hydrogen bonding and π-π interactions . These studies provide insights into the molecular geometry and electronic structure of brominated benzene compounds.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is explored in several contexts. Toluene dioxygenase-mediated oxidation of bromo(methylsulfanyl)benzenes is studied, revealing the absolute configuration of metabolites and trends in chemo- and regioselectivity . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis is also demonstrated, with reactions via phenylmagnesium, -lithium, and -copper intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are crucial for their application in synthesis and materials science. The paper on 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene discusses the presence of rotational isomers and their behavior upon heating, as evidenced by NMR spectroscopy . X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes provide insights into intermolecular interactions, such as C–H···Br and C–Br···π, which influence the compounds' physical properties .
Scientific Research Applications
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Organic Synthesis
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Pharmaceuticals
- Fluorinated compounds are frequently used in the pharmaceutical industry due to their unique properties. They can improve the bioavailability of drugs and make them more effective .
- For instance, 4-Bromo-1,2-difluorobenzene has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine , which could potentially be used in drug development.
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Materials Science
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Chemical Research
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Industrial Chemistry
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Environmental Science
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Lewis Acid-Promoted Synthesis
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Synthesis of 4-Bromo-2,6-Difluorobenzoic Acid
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Synthesis of Other Fluorinated Compounds
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Development of New Synthetic Methods
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Production of Other Chemicals or Materials
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Study of Environmental Impact
properties
IUPAC Name |
5-bromo-1,3-difluoro-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDUXRVLJLJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635132 | |
Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene | |
CAS RN |
648905-87-7 | |
Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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